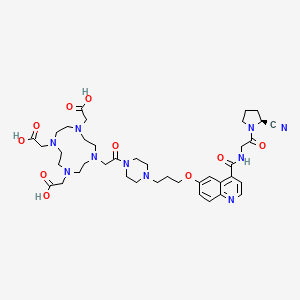
FAPI-2
Overview
Description
Fibroblast Activation Protein Inhibitor-2 (FAPI-2) is a compound designed to target the fibroblast activation protein (FAP), a type II membrane-bound glycoprotein. FAP is overexpressed in cancer-associated fibroblasts and activated fibroblasts at wound healing or inflammatory sites. This compound is part of a class of theranostic radiopharmaceuticals that have shown promise in cancer diagnosis and treatment due to their ability to bind specifically to FAP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAPI-2 involves the use of an N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold as an enzymatic inhibitor . The preparation of this compound typically includes the following steps:
Formation of the Quinoline Scaffold: This involves the reaction of 4-chloroquinoline with glycine to form the N-(4-quinolinoyl)glycine intermediate.
Cyanopyrrolidine Addition: The intermediate is then reacted with 2-cyanopyrrolidine under specific conditions to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves automated synthesis techniques to ensure high radiochemical yield and purity. For example, the Modular Lab Eazy system has been used to achieve a fully automated synthesis of FAPI derivatives, including this compound, with high radiochemical yield and purity .
Chemical Reactions Analysis
Types of Reactions
FAPI-2 undergoes various chemical reactions, including:
Binding Reactions: This compound binds specifically to the fibroblast activation protein on cancer-associated fibroblasts, facilitating its use in targeted imaging and therapy.
Common Reagents and Conditions
Radiolabeling Reagents: Gallium-68 chloride or lutetium-177 chloride are commonly used for radiolabeling this compound.
Reaction Conditions: Radiolabeling typically occurs under mild conditions, with the reaction mixture being heated to around 95°C for a short period.
Major Products
The major products formed from these reactions are radiolabeled this compound compounds, such as [68Ga]Ga-FAPI-2 and [177Lu]Lu-FAPI-2, which are used for diagnostic imaging and therapeutic applications .
Scientific Research Applications
FAPI-2 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: This compound is used in PET imaging to detect and monitor various types of cancer, including breast, lung, and pancreatic cancers.
Cardiovascular Imaging: This compound has been investigated for its potential use in imaging cardiovascular diseases, such as atherosclerosis and myocardial infarction, due to its ability to target activated fibroblasts in inflamed tissues.
Inflammatory Diseases: This compound is used to image and study inflammatory conditions, including liver cirrhosis and rheumatoid arthritis.
Mechanism of Action
FAPI-2 exerts its effects by binding specifically to the fibroblast activation protein on cancer-associated fibroblasts and activated fibroblasts. This binding facilitates the targeted delivery of radiolabeled compounds to the tumor microenvironment or inflamed tissues. The molecular targets and pathways involved include:
Comparison with Similar Compounds
FAPI-2 is part of a family of fibroblast activation protein inhibitors, including FAPI-4 and FAPI-46. Compared to these similar compounds, this compound has unique properties:
Tumor Retention: This compound has a higher washout rate compared to FAPI-4, making it more suitable for diagnostic imaging.
Binding Affinity: This compound has a high binding affinity for the fibroblast activation protein, similar to other FAPI compounds.
List of Similar Compounds
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOFMLXEOYIEP-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56N10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370952-98-8 | |
| Record name | FAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAPI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3349694.png)
![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)
![[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)
![[1,3]Dioxolo[4,5-h]isoquinoline](/img/structure/B3349717.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)
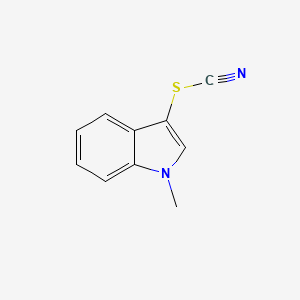
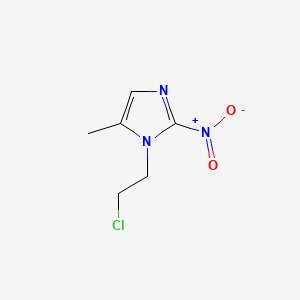
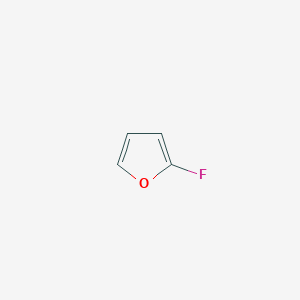
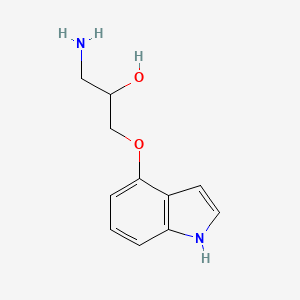
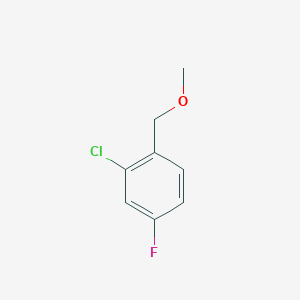
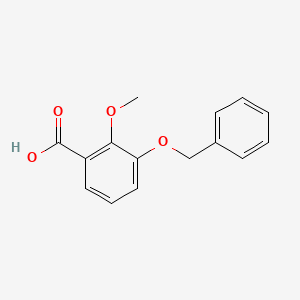
![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)
